molecular formula C13H25NO2 B7535259 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine

2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine

Cat. No. B7535259
M. Wt: 227.34 g/mol
InChI Key: HUCJBAAPTAWMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine, also known as TOMM, is a heterocyclic organic compound. It is a morpholine derivative that has a unique structure with a cyclic ether group. TOMM has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine is not fully understood. However, it is believed that 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine exerts its biological effects by interacting with specific protein targets in the body. 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has been shown to inhibit the activity of certain enzymes and receptors, which can lead to various physiological effects.
Biochemical and Physiological Effects:
2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine can inhibit the proliferation of cancer cells and induce apoptosis. 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has also been shown to have anti-inflammatory effects and can protect against oxidative stress. In animal studies, 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has been shown to improve cognitive function and reduce the risk of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high yield. 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine is also stable under various conditions and can be stored for extended periods. However, 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for research on 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine. One potential area of research is the development of 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine-based drugs for the treatment of various diseases. Further studies are also needed to understand the mechanism of action of 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine and its potential protein targets. Additionally, research is needed to explore the potential use of 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine in materials science and other fields.

Synthesis Methods

2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine can be synthesized through various methods, including the reaction of morpholine with 2,2,6-trimethyl-4-chlorobutyric acid or the reaction of morpholine with 2,2,6-trimethyl-4-hydroxybutyric acid followed by the protection of the hydroxyl group with an oxan-2-ylmethyl group. The synthesis of 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine is relatively simple and can be achieved with high yield.

Scientific Research Applications

2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has been extensively studied for its potential applications in various fields. In pharmaceutical research, 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has also been studied for its potential use as an agrochemical to protect crops from pests and diseases.

properties

IUPAC Name

2,2,6-trimethyl-4-(oxan-2-ylmethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-11-8-14(10-13(2,3)16-11)9-12-6-4-5-7-15-12/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCJBAAPTAWMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)(C)C)CC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine

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